molecular formula C7H2Cl3F3O B1404574 1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene CAS No. 1417567-51-1

1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene

Cat. No. B1404574
M. Wt: 265.4 g/mol
InChI Key: QTZSQQGNRSBETJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzene, which is a cyclic hydrocarbon. It has chlorine, fluorine, and methoxy groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure would be based on a benzene ring, a hexagonal ring of carbon atoms, with various substituents. The positions of these substituents (1,3-dichloro, 2-chloro(difluoro)methoxy, 5-fluoro) would significantly influence the properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on the nature and position of its substituents. Factors like polarity, boiling point, melting point, etc., would be influenced by these substituents .

Safety And Hazards

As with any chemical, safety and hazards would depend on the specific properties of the compound. Generally, many halogenated organic compounds are considered hazardous and require careful handling .

properties

IUPAC Name

1,3-dichloro-2-[chloro(difluoro)methoxy]-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O/c8-4-1-3(11)2-5(9)6(4)14-7(10,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZSQQGNRSBETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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